molecular formula C18H16N2OS B5878756 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine

6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine

Cat. No. B5878756
M. Wt: 308.4 g/mol
InChI Key: VWLFZAIEQFTEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of indeno[1,2-d][1,3]thiazol-2-amines, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been proposed that the anti-inflammatory and neuroprotective effects of this compound are mediated through the modulation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine has a variety of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the activation of antioxidant enzymes. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of tumor growth and development. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, investigations into the pharmacokinetics and pharmacodynamics of 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine are needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with malononitrile to form an intermediate compound. This intermediate is then treated with ammonium acetate and sulfur to obtain the final product.

Scientific Research Applications

6-methoxy-N-(3-methylphenyl)-8H-indeno[1,2-d][1,3]thiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-tumor, anti-inflammatory, and anti-oxidant activities. Additionally, this compound has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

6-methoxy-N-(3-methylphenyl)-4H-indeno[1,2-d][1,3]thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-11-4-3-5-13(8-11)19-18-20-17-15-7-6-14(21-2)9-12(15)10-16(17)22-18/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLFZAIEQFTEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(S2)CC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-N-(3-methylphenyl)-8H-indeno[1,2-D][1,3]thiazol-2-amine

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